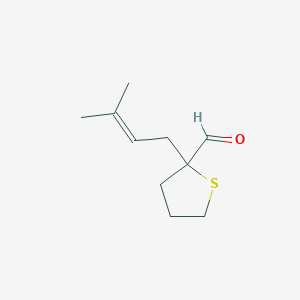
2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆OS It is a thiolane derivative, characterized by the presence of a thiolane ring and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbut-2-en-1-yl bromide with thiolane-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiolane ring can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-Methylbut-2-en-1-yl)thiolane-2-carboxylic acid.
Reduction: 2-(3-Methylbut-2-en-1-yl)thiolane-2-methanol.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiolane ring may interact with cellular membranes, affecting their integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Methylbut-2-en-1-yl)thiolane-2-carboxylic acid
- 2-(3-Methylbut-2-en-1-yl)thiolane-2-methanol
- 3-Methylbut-2-en-1-yl pivalate
Uniqueness
2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde is unique due to the presence of both a thiolane ring and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds that may lack one of these functional groups .
Eigenschaften
Molekularformel |
C10H16OS |
|---|---|
Molekulargewicht |
184.30 g/mol |
IUPAC-Name |
2-(3-methylbut-2-enyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C10H16OS/c1-9(2)4-6-10(8-11)5-3-7-12-10/h4,8H,3,5-7H2,1-2H3 |
InChI-Schlüssel |
JSQURVBFBKQBBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1(CCCS1)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



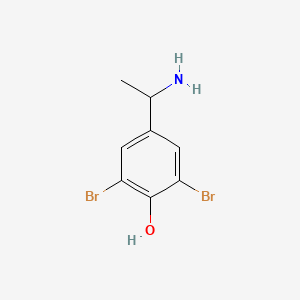
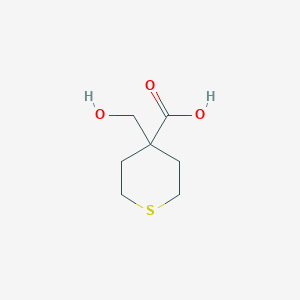
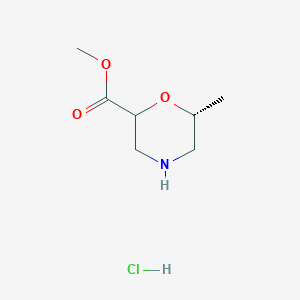

![7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine](/img/structure/B13301807.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301808.png)

![2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13301825.png)

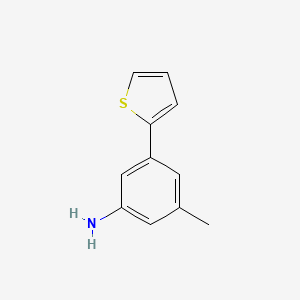
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301838.png)
![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13301855.png)
![1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13301862.png)
